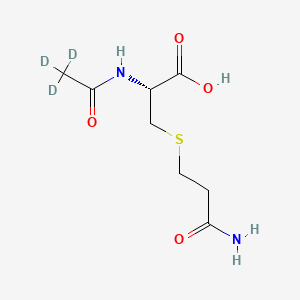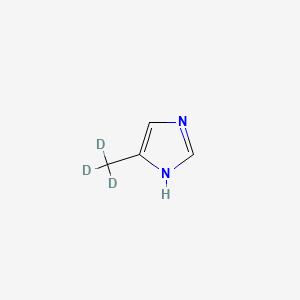
JWH 175
描述
JWH 175: 是一种来自萘甲基吲哚家族的合成大麻素。它是一种大麻素受体激动剂,由科学家约翰·W· 哈夫曼和他在克莱姆森大学的同事 发明。 This compound 与广泛使用的大麻素设计药物 JWH 018 密切相关,但酮桥被更简单的亚甲基桥取代 。 它的效力比 JWH 018 低几倍,在大麻素受体 1 的结合亲和力为 22 纳摩尔 。
准备方法
合成路线和反应条件: JWH 175 的合成涉及在碱(如碳酸钾)存在下,1-萘甲基氯与 1-戊基吲哚反应。 反应通常在二甲基甲酰胺等有机溶剂中于升高的温度下进行 。
工业生产方法: 由于 this compound 在许多司法管辖区被列为管制物质,因此其工业生产方法没有得到充分记录。 总体方法将涉及扩大实验室合成过程,确保对危险化学品进行适当的处理和处置,并遵守监管指南。
反应类型:
氧化: this compound 会发生氧化反应,特别是在吲哚环上,导致形成羟基化代谢物.
还原: 由于 this compound 具有稳定的芳香结构,因此还原反应并不常见。
常用试剂和条件:
氧化: 在酸性条件下可以使用高锰酸钾或三氧化铬等试剂。
主要产品:
氧化: this compound 的羟基化衍生物。
取代: 萘环或吲哚环上的卤代衍生物.
科学研究应用
作用机制
JWH 175 通过作用于大麻素受体 1(主要存在于中枢神经系统)发挥其作用。 它与受体结合并激活它,导致一系列细胞内信号事件,最终导致其精神活性作用 。 This compound 对大麻素受体 1 的亲和力大于对大麻素受体 2 的亲和力,选择性指数为 14 。
类似化合物:
JWH 018: this compound 在结构上与 JWH 018 类似,但具有亚甲基桥而不是酮桥.
JWH 176: 另一种结构相似但药理特性不同的合成大麻素.
独特性: this compound 的结构修饰是独一无二的,这导致其效力低于 JWH 018。 这使得它不太可能用于合成大麻混合物,尽管它仍然在几个司法管辖区明确禁止 。
相似化合物的比较
JWH 018: JWH 175 is structurally similar to JWH 018 but has a methylene bridge instead of a ketone bridge.
JWH 176: Another synthetic cannabinoid with a similar structure but different pharmacological properties.
Uniqueness: this compound is unique in its structural modification, which results in a lower potency compared to JWH 018. This makes it less likely to be used in synthetic cannabis blends, although it is still explicitly banned in several jurisdictions .
属性
IUPAC Name |
3-(naphthalen-1-ylmethyl)-1-pentylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N/c1-2-3-8-16-25-18-21(23-14-6-7-15-24(23)25)17-20-12-9-11-19-10-4-5-13-22(19)20/h4-7,9-15,18H,2-3,8,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBRSILIYTUTSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717796 | |
| Record name | 3-[(Naphthalen-1-yl)methyl]-1-pentyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619294-35-8 | |
| Record name | 3-(1-Naphthalenylmethyl)-1-pentyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619294-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-175 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(Naphthalen-1-yl)methyl]-1-pentyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-175 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S82KAS832 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B587967.png)







![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide](/img/structure/B587984.png)
